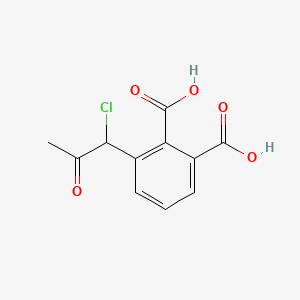
1,3-Difluoro-4-difluoromethoxy-2-(trifluoromethylthio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Difluoro-4-difluoromethoxy-2-(trifluoromethylthio)benzene is an organic compound with the molecular formula C8H3F7OS. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Méthodes De Préparation
The synthesis of 1,3-Difluoro-4-difluoromethoxy-2-(trifluoromethylthio)benzene involves several steps. One common method includes the reaction of a difluoromethoxybenzene derivative with a trifluoromethylthiolating agent under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Analyse Des Réactions Chimiques
1,3-Difluoro-4-difluoromethoxy-2-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or other reduced forms.
Common Reagents and Conditions: Typical reagents include strong nucleophiles, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride.
Applications De Recherche Scientifique
1,3-Difluoro-4-difluoromethoxy-2-(trifluoromethylthio)benzene is utilized in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology and Medicine:
Mécanisme D'action
The mechanism by which 1,3-Difluoro-4-difluoromethoxy-2-(trifluoromethylthio)benzene exerts its effects involves interactions with specific molecular targets. The trifluoromethylthio group can interact with various enzymes and receptors, modulating their activity. The presence of multiple fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
1,3-Difluoro-4-difluoromethoxy-2-(trifluoromethylthio)benzene can be compared with other fluorinated benzene derivatives:
1,3-Difluoro-2-difluoromethoxy-4-(trifluoromethylthio)benzene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
1,3-Difluoro-4-methoxy-2-(trifluoromethylthio)benzene: Lacks the additional fluorine atoms, resulting in different chemical properties and uses.
1,3-Difluoro-4-difluoromethoxybenzene:
This compound’s unique combination of fluorine atoms and trifluoromethylthio group makes it a valuable subject of study in various scientific disciplines.
Propriétés
Formule moléculaire |
C8H3F7OS |
|---|---|
Poids moléculaire |
280.16 g/mol |
Nom IUPAC |
1-(difluoromethoxy)-2,4-difluoro-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H3F7OS/c9-3-1-2-4(16-7(11)12)5(10)6(3)17-8(13,14)15/h1-2,7H |
Clé InChI |
PGESQBUDDGNJLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1OC(F)F)F)SC(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl 9-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B14044314.png)
![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-6-oxo-, 1,1-dimethylethyl ester, (5S,8S)-](/img/structure/B14044326.png)


![6-Amino-1-methyl-1,5,6,8-tetrahydro-7H-pyrazolo[4,3-B][1,4]oxazepin-7-one](/img/structure/B14044342.png)
![7-Bromoimidazo[4,5-c]pyridine HCl](/img/structure/B14044355.png)

![Benzyl (3aR,3bS,5s,6aR,6bS)-5-(hydroxymethyl)octahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-2(1H)-carboxylate](/img/structure/B14044363.png)



![5-Acetyl-3-(3-chlorophenyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine](/img/structure/B14044381.png)
